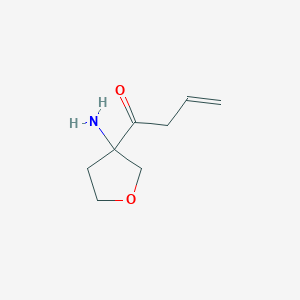

1-(3-Aminooxolan-3-yl)but-3-en-1-one

説明

1-(3-Aminooxolan-3-yl)but-3-en-1-one is a structurally unique compound featuring a tetrahydrofuran (oxolane) ring substituted with an amine group at the 3-position, conjugated to a but-3-en-1-one moiety. The molecule combines an electron-deficient α,β-unsaturated ketone (enone) system with a nucleophilic amine, enabling diverse reactivity profiles. The enone system is a Michael acceptor, facilitating conjugate additions, while the amine group may participate in hydrogen bonding or act as a nucleophile. Its stability is influenced by the oxolane ring’s rigidity and the amine’s electron-donating effects, which may mitigate hydrolysis compared to analogous enamine derivatives .

特性

分子式 |

C8H13NO2 |

|---|---|

分子量 |

155.19 g/mol |

IUPAC名 |

1-(3-aminooxolan-3-yl)but-3-en-1-one |

InChI |

InChI=1S/C8H13NO2/c1-2-3-7(10)8(9)4-5-11-6-8/h2H,1,3-6,9H2 |

InChIキー |

SUGUKWGOWNADPV-UHFFFAOYSA-N |

正規SMILES |

C=CCC(=O)C1(CCOC1)N |

製品の起源 |

United States |

生物活性

1-(3-Aminooxolan-3-yl)but-3-en-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound 1-(3-Aminooxolan-3-yl)but-3-en-1-one features an oxolane ring substituted with an amino group and a butenone moiety. Its structure can be represented as follows:

Where represent the respective numbers of carbon, hydrogen, and nitrogen atoms in the compound. The presence of the oxolane ring is critical for its biological activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 1-(3-Aminooxolan-3-yl)but-3-en-1-one. Below is a summary of key findings:

Detailed Research Findings

Recent research has focused on understanding the molecular mechanisms underlying the biological activities of 1-(3-Aminooxolan-3-yl)but-3-en-1-one:

Anticancer Mechanism:

A study involving K562 cells demonstrated that exposure to this compound resulted in a significant increase in ROS levels, leading to mitochondrial dysfunction and subsequent apoptosis. The activation of caspases was notably observed after prolonged exposure, indicating a time-dependent effect on cell viability .

Inflammatory Response:

Another investigation highlighted the potential of this compound to modulate inflammatory pathways by reducing IL-6 secretion in cancer models. This suggests a dual role in both cancer progression and inflammation management .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of 1-(3-Aminooxolan-3-yl)but-3-en-1-one, we compare it with structurally or functionally related compounds, emphasizing molecular features, stability, and biological interactions.

Table 1: Comparative Analysis of Key Compounds

Key Comparisons:

Structural and Functional Differences: 1-(3-Aminooxolan-3-yl)but-3-en-1-one contains an amine-substituted oxolane ring, distinguishing it from (E)-1-(6-hydroxypyridin-3-yl)-4-(methylamino)but-3-en-1-one, which has a pyridine ring and enamine chain. Compared to 4-(But-3-en-1-yl)-1,3-dioxolan-2-one, the aminooxolan derivative lacks the strained carbonate ester, which contributes to the dioxolane’s stability and utility in polymer chemistry .

Stability and Reactivity: The enamine in (E)-1-(6-hydroxypyridin-3-yl)-4-(methylamino)but-3-en-1-one is prone to isomerization and hydrolysis, leading to cellular toxicity via PLP enzyme inactivation . In contrast, the amine group in 1-(3-Aminooxolan-3-yl)but-3-en-1-one may stabilize the molecule against hydrolysis, reducing such risks. The dioxolane compound’s carbonate group confers high stability, enabling applications in sustainable chemistry (e.g., as a solvent or monomer) , whereas the aminooxolan derivative’s enone system prioritizes electrophilic reactivity.

Biological and Synthetic Relevance: Enamine derivatives like (E)-1-(6-hydroxypyridin-3-yl)-4-(methylamino)but-3-en-1-one are transient intermediates in nicotine metabolism, requiring RidA-family proteins to mitigate toxicity . The aminooxolan analog’s amine group may bypass such metabolic vulnerabilities. 4-(But-3-en-1-yl)-1,3-dioxolan-2-one is synthesized efficiently (84% yield via epoxide carbonylation) , whereas 1-(3-Aminooxolan-3-yl)but-3-en-1-one’s synthesis likely involves amine-functionalized oxolane precursors, which may require protective group strategies.

Research Findings and Implications

- Toxicity Mechanisms: Enamine intermediates like (E)-1-(6-hydroxypyridin-3-yl)-4-(methylamino)but-3-en-1-one accumulate in cells due to slow hydrolysis, necessitating detoxification by RidA proteins . The aminooxolan compound’s stability suggests reduced reliance on such pathways.

- Synthetic Utility: The dioxolane derivative’s high yield and stability highlight its industrial relevance , whereas 1-(3-Aminooxolan-3-yl)but-3-en-1-one’s dual functionality positions it as a candidate for asymmetric catalysis or drug design.

- Structural Insights: The oxolane ring’s rigidity in 1-(3-Aminooxolan-3-yl)but-3-en-1-one may enhance stereochemical control in reactions compared to flexible enamine chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。